2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Overview
Description
2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a compound with the CAS Number: 3470-55-1 and a molecular weight of 175.23 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13/h5-7H,1-4,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 175.23 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Application
An efficient and convenient multicomponent reaction for the preparation of 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,3-dicarbonitrile derivatives .
Method
The reaction was carried out in THF with DBU as a catalyst . These compounds are typical acceptor–donor–acceptor (A–D–A) systems comprising one electron donor and two electron acceptors .
Results
The reaction yielded excellent results and the simplicity of the procedure makes this one of the most efficient methods for the synthesis of these types of compounds .
Therapeutic Applications
Application
Thiophene and its substituted derivatives, which include “2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one”, show interesting applications in the field of medicinal chemistry .
Method
These compounds are synthesized and then tested for their therapeutic properties .
Results
They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Anticancer Activity
Application
Some novel derivatives of “2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one” have been synthesized and tested for their anticancer activity .
Method
The specific methods of synthesis and testing are not detailed in the available information .
Results
The results of these tests are not specified in the available information .
Optical Properties and Electronic Devices
Application
These compounds are not only important constituents of a large number of bioactive compounds, but are also useful as versatile precursors for asymmetric synthesis . They are very important compounds because of their optical properties and are the basis for artificial photosynthetic systems , materials with semiconducting or nonlinear optical properties , and molecular electronic devices .
Method
The specific methods of synthesis and testing are not detailed in the available information .
Results
The results of these tests are not specified in the available information .
Anticancer Activity of Derivatives
Application
Some novel derivatives of “2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one” have been synthesized and tested for their anticancer activity against both the cell lines (HC 29-Colorectal adenoma cell line and MDA 231-Adenocarcinoma breast cancer cell line) .
Method
The specific methods of synthesis and testing are not detailed in the available information .
Results
The results of these tests are not specified in the available information .
Solid State Forms for Pharmaceutical Formulations
Application
New solid state forms of (5S,6S,9R)-5-amino-6-(2,3difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta [b]pyridin-9-yl 4-(2-oxo-2,3-dihydro- 1H-imidazo [4,5-b] pyridin-1-yl)-1-piperidinecarboxylate hemisulfate, which include “2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one”, are useful for the preparation of various pharmaceutical formulations .
Method
The specific methods of synthesis and testing are not detailed in the available information .
Results
The results of these tests are not specified in the available information .
Sure, here are some more applications of “2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one”:
Positron Emission Tomography (PET) Imaging Agent
Application
A series of 2,3,4,5-tetrahydro-1H-3-benzazepine and 6,7,8,9-tetrahydro-5H-benzo annulen-7-amine analogues, which include “2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one”, have been synthesized with the aim to develop a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug development toward several neurological disorders .
Method
The specific methods of synthesis and testing are not detailed in the available information .
Results
The results of these tests are not specified in the available information .
Anti-inflammatory Activity
Application
A series of 6-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ols and related derivatives, which include “2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one”, have been synthesized and examined for their anti-inflammatory activity using the reverse passive Arthus reaction (RPAR) .
Method
The specific methods of synthesis and testing are not detailed in the available information .
Results
The anti-inflammatory activity of these compounds was markedly influenced by the stereochemistry of the amino alcohol moiety. The threo diastereomer exhibited activity in the RPAR, while the erythro diastereomer was devoid of any significant anti-inflammatory activity .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statement is H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .
properties
IUPAC Name |
2-amino-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13/h5-7H,1-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQHEIVMOVOUEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457896 | |
Record name | 2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
CAS RN |
3470-55-1 | |
Record name | 2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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